Gamitrinib-TPP

Mitochondrial apoptosis TRAP1 inhibition Drug-resistant prostate cancer

Gamitrinib-TPP (G-TPP) is the first-in-class mitochondria-targeted Hsp90 inhibitor that selectively accumulates in the mitochondrial matrix via its TPP moiety. Unlike generic 17-AAG, G-TPP disrupts mitochondrial chaperone TRAP1 without affecting cytosolic Hsp90, inducing rapid mitochondrial apoptosis (IC50 1-4 µM) while sparing normal cells. Exhibits extended half-life (12.2 h) and slower clearance for reliable in vivo studies. Currently in Phase I clinical trials (NCT04827810). Essential for TRAP1 research, drug-resistant cancer models, and UPRmt/mitophagy studies.

Molecular Formula C52H65F6N3O8P2
Molecular Weight 1036.0 g/mol
Cat. No. B15363000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamitrinib-TPP
Molecular FormulaC52H65F6N3O8P2
Molecular Weight1036.0 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21-,38-33-;/t35-,37+,45+,46+,48-,50+;/m1./s1
InChIKeyNFIBTCZSRLMDOD-PBTFKBHTSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamitrinib-TPP: Mitochondria-Targeted Hsp90/TRAP1 Inhibitor for Tumor-Selective Apoptosis and Drug-Resistant Cancer Research


Gamitrinib-TPP (G-TPP) is a first-in-class, mitochondria-targeted small molecule inhibitor of the heat shock protein 90 (Hsp90) family, specifically designed to accumulate in the mitochondrial matrix via its triphenylphosphonium (TPP) moiety [1]. It consists of the Hsp90 ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) conjugated to TPP, enabling selective disruption of the mitochondrial Hsp90 chaperone network, including its paralog TRAP1 (tumor necrosis factor receptor-associated protein 1), without affecting cytosolic Hsp90 homeostasis [2]. This targeted mechanism induces mitochondrial apoptosis characterized by loss of membrane potential, cytochrome c release, and caspase activation, offering a distinct approach for studying tumor bioenergetics and overcoming therapy resistance [3].

Why Generic Hsp90 Inhibitors Cannot Substitute for Gamitrinib-TPP in Mitochondrial Chaperone Research


Conventional Hsp90 inhibitors such as 17-AAG, PU-H71, or shepherdin lack the triphenylphosphonium (TPP) moiety required for selective mitochondrial accumulation, resulting in predominant cytosolic Hsp90 inhibition and off-target effects [1]. Mechanistic studies demonstrate that non-targeted 17-AAG fails to induce acute mitochondrial dysfunction, whereas Gamitrinib-TPP triggers rapid loss of mitochondrial membrane potential, cytochrome c release, and caspase activation specifically in tumor cells [2]. Furthermore, Gamitrinib-TPP exhibits a distinct pharmacokinetic profile with slower clearance and longer half-life compared to 17-AAG, and its tumor cell killing occurs at concentrations (IC50 ~1-4 µM) that spare normal cells [3]. These fundamental differences in subcellular targeting, mechanism of action, and safety profile render generic Hsp90 inhibitors unsuitable substitutes for experiments requiring selective mitochondrial chaperone disruption.

Quantitative Evidence Guide: Direct Comparative Data for Gamitrinib-TPP Procurement Decisions


Mitochondrial Dysfunction Induction: Gamitrinib-TPP vs. 17-AAG

Gamitrinib-TPP induces acute mitochondrial dysfunction, whereas the non-targeted parent compound 17-AAG fails to do so. In prostate cancer cells, gamitrinibs (including G-TPP) triggered loss of mitochondrial membrane potential, cytochrome c release, and caspase activation, while 17-AAG had no measurable effect on these parameters under identical conditions [1].

Mitochondrial apoptosis TRAP1 inhibition Drug-resistant prostate cancer

Selective Cytotoxicity: Tumor vs. Normal Cells

Gamitrinib-TPP exhibits selective cytotoxicity toward tumor cells while sparing normal fetal human astrocytes (FHAS). At concentrations of 15-20 µM, G-TPP indistinguishably killed patient-derived and cultured glioblastoma cell lines but did not kill FHAS [1]. In contrast, the non-targeted 17-AAG had no effect on either tumor or normal cells under comparable conditions, underscoring the unique tumor-selective mitochondrial targeting of G-TPP [1].

Cancer selectivity Therapeutic window Normal cell sparing

Pharmacokinetic Superiority: Slower Clearance and Longer Half-Life

Gamitrinib-TPP demonstrates a significantly improved pharmacokinetic profile compared to 17-AAG. In rats, G-TPP exhibited slower clearance (85.6 ± 5.8 mL/min/kg vs. 17-AAG's higher clearance), a longer terminal half-life (12.2 ± 1.55 h), and a mean AUC0-t of 783.1 ± 71.3 h∙ng/mL [1]. Critically, G-TPP undergoes unique metabolism without generating the toxic metabolite 17-AG, which is a known issue with 17-AAG [1].

Pharmacokinetics Drug metabolism In vivo dosing

Therapeutic Window: Tumor Cell Killing at Concentrations That Spare Normal Physiology

Gamitrinib-TPP triggers tumor cell killing with an IC50 range of approximately 1-4 µM, yet at these concentrations it does not inhibit cytochrome P450 isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8) or affect multiple ion channel conductances (Nav1.5, Kv4.3/KChIP2, Cav1.2, Kv1.5, KCNQ1/mink, HCN4, Kir2) [1]. This contrasts with many conventional Hsp90 inhibitors that exhibit significant off-target liabilities and narrow therapeutic windows, often causing dose-limiting toxicities.

IC50 Off-target effects CYP450 inhibition

In Vivo Efficacy: Partial Tumor Growth Inhibition as Monotherapy, Synergistic Combinations

In a human glioma xenograft model, systemic administration of Gamitrinib-TPP (5 mg/kg, intraperitoneal injection for 3 weeks) partially inhibited tumor growth [1]. Notably, combination treatment with the BET inhibitor OTX015 significantly enhanced tumor growth inhibition and induced tumor regression, demonstrating synergistic potential [1]. In orthotopic glioblastoma models, G-TPP monotherapy (20 mg/kg daily i.p.) showed limited efficacy, but intracranial TRAIL combined with systemic G-TPP suppressed established tumor growth without significant animal weight loss [2].

Xenograft models Combination therapy Glioblastoma

Gamitrinib-TPP: Optimal Research and Preclinical Application Scenarios


Elucidating Mitochondrial Hsp90/TRAP1-Dependent Survival Pathways in Therapy-Resistant Cancers

Given its selective mitochondrial accumulation and ability to induce acute mitochondrial dysfunction without affecting cytosolic Hsp90, G-TPP is ideal for dissecting TRAP1-dependent survival mechanisms in drug-resistant cancer models. The quantitative evidence showing tumor-selective killing (15-20 µM for glioblastoma) while sparing normal cells [1] enables clean mechanistic studies in co-culture systems or in vivo models where off-target toxicity would confound interpretation. Researchers can use G-TPP to validate TRAP1 as a therapeutic target in melanoma, triple-negative breast cancer, and glioblastoma, as demonstrated in preclinical studies [2].

In Vivo Combination Therapy Studies Leveraging Favorable Pharmacokinetics

The improved pharmacokinetic profile of G-TPP—slower clearance (85.6 ± 5.8 mL/min/kg) and longer half-life (12.2 ± 1.55 h) compared to 17-AAG [3]—makes it a superior tool for in vivo combination studies. Sustained target engagement allows for less frequent dosing and reduces experimental variability. The demonstrated synergy with agents such as OTX015 (BET inhibitor) and TRAIL [4] provides a validated framework for exploring novel combination regimens, particularly in orthotopic and patient-derived xenograft (PDX) models of glioblastoma and other recalcitrant tumors [2].

Investigating Mitochondrial Unfolded Protein Response (UPRmt) and Mitophagy

G-TPP's ability to disrupt mitochondrial protein folding and induce mitophagy at defined concentrations (e.g., 10 µM induces Parkin translocation in HeLa cells within 4-8 hours) [5] makes it a valuable chemical probe for studying the mitochondrial unfolded protein response (UPRmt) and PINK1/Parkin-dependent mitophagy. The compound's lack of effect on normal cell viability at these concentrations [1] allows researchers to examine early adaptive responses to mitochondrial proteotoxic stress without immediate cell death, facilitating time-course studies of UPRmt signaling.

Preclinical Development of Mitochondria-Targeted Therapeutics and Biomarker Identification

For translational research programs, G-TPP serves as a benchmark tool for validating mitochondrial chaperones as drug targets and for identifying predictive biomarkers of response. Its established safety profile in preclinical toxicology studies (up to 5-fold in rats and 12-fold in dogs above therapeutically effective doses) [3] and ongoing Phase I clinical trial (NCT04827810) [3] provide a translational bridge for academic and industry laboratories. Researchers can leverage G-TPP to generate pharmacodynamic biomarker data that may inform patient selection strategies for emerging mitochondrial-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gamitrinib-TPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.